cis-1-(Heptafluoropropyl)-2-iodocyclohexane
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Overview
Description
cis-1-(Heptafluoropropyl)-2-iodocyclohexane: is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an iodine atom and a heptafluoropropyl group in a cis configuration. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of a cyclohexane precursor with iodine and a fluorinated alkyl group under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: cis-1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halogens, amines, or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), amines, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chlorine can yield cis-1-(Heptafluoropropyl)-2-chlorocyclohexane .
Scientific Research Applications
cis-1-(Heptafluoropropyl)-2-iodocyclohexane has several applications in scientific research, including:
Mechanism of Action
The mechanism by which cis-1-(Heptafluoropropyl)-2-iodocyclohexane exerts its effects involves its interaction with specific molecular targets. The heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The iodine atom can participate in various chemical reactions, facilitating the formation of new compounds or modifying existing ones .
Comparison with Similar Compounds
- cis-1-Chloro-2-(heptafluoropropyl)cyclohexane
- cis-1-Bromo-2-(heptafluoropropyl)cyclohexane
- cis-1-Fluoro-2-(heptafluoropropyl)cyclohexane
Comparison: cis-1-(Heptafluoropropyl)-2-iodocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine, bromine, and fluorine result in different chemical behavior and reactivity patterns .
Properties
Molecular Formula |
C9H10F7I |
---|---|
Molecular Weight |
378.07 g/mol |
IUPAC Name |
(1S,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
OPDPCHBOZHWKOZ-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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